2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is an organic compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents such as diazomethane or cyclopropylcarbene.
Introduction of the Methylpropan-1-amine Group: The cyclopropylphenyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with a suitable alkyl halide, followed by amination to introduce the methylpropan-1-amine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated or acylated amines
Scientific Research Applications
2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylphenylamine: Similar structure but lacks the methylpropan-1-amine group.
Methylphenylamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethylamine: Similar structure but lacks the phenyl group.
Uniqueness
2-(3-Cyclopropylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of both the cyclopropyl and methylpropan-1-amine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
2-(3-cyclopropylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,9-14)12-5-3-4-11(8-12)10-6-7-10;/h3-5,8,10H,6-7,9,14H2,1-2H3;1H |
InChI Key |
QRQMENRGVZUREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC=CC(=C1)C2CC2.Cl |
Origin of Product |
United States |
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